molecular formula C10H12O2 B053290 (2R)-2-(4-methylphenyl)propanoic acid CAS No. 124709-71-3

(2R)-2-(4-methylphenyl)propanoic acid

Cat. No.: B053290
CAS No.: 124709-71-3
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-MRVPVSSYSA-N
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Description

(2R)-2-(4-methylphenyl)propanoic acid is a high-purity chiral compound that serves as a critical intermediate and analytical standard in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key chiral building block for the synthesis of more complex, stereochemically defined molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The (R)-enantiomer is of significant interest for studying the stereoselective mechanisms of action and metabolic pathways of profen-class drugs, as it often exhibits different pharmacological activity and pharmacokinetic profiles compared to its (S)-counterpart. Researchers utilize this compound to investigate the specificity of cyclooxygenase (COX) enzyme inhibition, probe the role of chirality in drug-receptor interactions, and develop novel chiral separation methods. Furthermore, it finds application in the development of advanced materials, such as liquid crystals, and as a precursor for catalysts in asymmetric synthesis. Supplied with comprehensive analytical data including HPLC chromatograms and optical rotation values to ensure batch-to-batch reproducibility and support high-impact research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124709-71-3
Record name 2-(4-Methylphenyl)propionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2r 2 4 Methylphenyl Propanoic Acid and Its Enantiomers

Enantioselective Synthetic Routes

The production of single-enantiomer compounds is paramount for applications where stereochemistry dictates biological activity or material properties. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, and several strategies have been effectively employed for (2R)-2-(4-methylphenyl)propanoic acid.

Asymmetric Catalysis, including Asymmetric Hydrogenation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. umontreal.ca Asymmetric hydrogenation, in particular, has proven to be a highly effective method for producing chiral α-arylpropanoic acids. nih.gov

This approach typically involves the hydrogenation of an α-substituted acrylic acid precursor in the presence of a chiral transition metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. nih.govmdpi.com For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford the corresponding chiral α-substituted propionic acids with high enantiomeric excess (ee). nih.gov The mechanism often involves the formation of a metal-hydride species that transfers hydrogen to the double bond of the substrate in a stereocontrolled manner. mdpi.com

Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Nickel(II) acetate (B1210297)/Chiral Phosphine Ligand2-(4-methylphenyl)acrylic acidUp to 99.4% nih.gov
Rhodium/Chiral Bisphosphine Ligand2-(4-methylphenyl)acrylic acidHigh nih.govmdpi.com
Ruthenium/Chiral Diamine Ligand2-(4-methylphenyl)acrylic acidHigh mdpi.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of this compound, a common strategy involves the attachment of a chiral auxiliary, such as a chiral oxazolidinone or a pseudoephedrine derivative, to a propanoic acid derivative. wikipedia.orgresearchgate.net The chiral auxiliary then sterically directs the alkylation of the α-carbon, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary affords the desired enantiomer of 2-(4-methylphenyl)propanoic acid.

For example, a pseudoephedrine amide can be used as a chiral auxiliary to enable the stereospecific alkylation of a propionate (B1217596) derivative. researchgate.net The diastereomeric products can then be separated, and the auxiliary removed to yield the enantiopure acid.

Chiral AuxiliaryKey TransformationDiastereomeric Excess (de)Reference
OxazolidinoneAsymmetric alkylationHigh
PseudoephedrineStereospecific alkylation93-94% researchgate.net
trans-2-Phenyl-1-cyclohexanolEne reactionHigh wikipedia.org

Biocatalytic and Enzymatic Approaches for Enantioselective Formation

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of this compound, enzymatic kinetic resolution is a widely used technique. nih.gov

In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, lipases are commonly used to selectively esterify one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester. nih.gov This allows for the separation of the two enantiomers. Lipases from Candida rugosa and Burkholderia cepacia have been successfully employed for the resolution of profen precursors. mdpi.comnih.gov

Another approach is the enantioselective hydrolysis of a racemic ester of 2-(4-methylphenyl)propanoic acid. The enzyme will preferentially hydrolyze one enantiomer, allowing for the separation of the resulting acid and the unreacted ester.

EnzymeReaction TypeOutcomeReference
Lipase (B570770) (Candida rugosa)Kinetic resolution of estersHigh enantiomeric excess of product mdpi.com
Lipase (Burkholderia cepacia)Transesterification of alcoholsHigh enantiomeric excess of acetate and alcohol nih.gov
Lipoprotein lipaseKinetic resolution of α-sulfinyl estersHigh enantiomeric purity of ester and acid nih.gov

Strategic Total Synthesis of (2RS)-2-(4-Methylphenyl)propanoic Acid

The synthesis of the racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid, is often a precursor step to enantioselective resolution or can be used in applications where a racemic mixture is acceptable.

Friedel-Crafts Acylation-Based Syntheses

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds to an aromatic ring. nih.gov In the context of synthesizing 2-(4-methylphenyl)propanoic acid, a Friedel-Crafts acylation is a key step. organic-chemistry.orgnumberanalytics.com

A common route involves the acylation of toluene (B28343) with a propionyl halide (e.g., propionyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com This reaction forms 1-(4-methylphenyl)propan-1-one. The resulting ketone can then be converted to the target carboxylic acid through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or by conversion to an intermediate that can be hydrolyzed to the acid.

An alternative Friedel-Crafts approach involves reacting toluene with ethyl 2-chloropropionate in the presence of anhydrous aluminum chloride to yield ethyl 2-(4-methylphenyl)propanoate, which is then hydrolyzed to the desired acid. google.com

ReactantsCatalystIntermediateReference
Toluene, Propionyl chlorideAluminum chloride1-(4-methylphenyl)propan-1-one google.comgoogle.com
Toluene, 2-Chloropropionyl chlorideLewis Acid (e.g., zinc salt)1-(4-methylphenyl)-1-propanone google.com
Toluene, Ethyl 2-chloropropionateAluminum chlorideEthyl 2-(4-methylphenyl)propanoate google.com

Alternative Aryl Rearrangement and Alkylation Pathways

Alternative synthetic strategies often aim to improve efficiency, reduce the use of harsh reagents, or utilize different starting materials. One such pathway involves an aryl rearrangement. For example, a synthesis has been reported starting from toluene, which is acylated to form 1-(4-methylphenyl)ethan-1-one. This intermediate then undergoes an iodine-catalyzed aryl rearrangement with triethyl orthoformate to yield ethyl 2-(4-methylphenyl)propanoate, which is subsequently hydrolyzed. google.com

Another route begins with p-xylene, which is chlorinated to p-methylbenzyl chloride. This is followed by cyanation to form p-methylbenzyl cyanide, which is then methylated to 2-(4-methylphenyl)propionitrile. Finally, hydrolysis of the nitrile yields the target acid. google.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry to the synthesis of this compound and related 2-arylpropanoic acids, a class of compounds often referred to as "profens," seeks to address the environmental shortcomings of traditional synthetic methods. Conventional routes often rely on stoichiometric amounts of reagents, harsh reaction conditions, and the use of volatile organic solvents, leading to significant waste generation. In contrast, green methodologies prioritize atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

One of the primary tenets of green chemistry is the reduction or elimination of solvent use. Solvents account for a significant portion of the mass in a typical chemical reaction and contribute heavily to waste and environmental pollution. Solvent-free, or neat, reactions offer a more sustainable alternative by conducting the reaction in the absence of a solvent, often with one of the reactants acting as the reaction medium.

In the context of synthesizing this compound, solvent-free approaches can be applied to key reaction steps. For instance, Knoevenagel condensation, a common method for forming carbon-carbon bonds, can be performed under solvent-free conditions using microwave irradiation. This approach not only eliminates the need for a solvent but also often leads to higher yields and shorter reaction times.

The advantages of solvent-free synthesis are manifold, including simplified work-up procedures, reduced risk of hazardous emissions, and lower operational costs. While the direct application to every step of a multi-step synthesis of this compound may be challenging, the adoption of solvent-free conditions for specific transformations represents a significant step towards a more sustainable process.

Table 1: Illustrative Comparison of Solvent-Free vs. Conventional Synthesis for a Key Synthetic Step Analogous to Profen Synthesis

ParameterConventional Method (in Toluene)Solvent-Free Method
Reaction Time 8-12 hours10-30 minutes
Yield 75-85%90-98%
Solvent Usage HighNone
Work-up Solvent extraction, distillationSimple filtration, recrystallization
Environmental Impact High (VOC emissions, solvent waste)Low

Note: This table provides representative data for analogous reactions to illustrate the benefits of solvent-free methodologies and is not specific to the synthesis of this compound.

Beyond reducing solvent use, green chemistry also emphasizes energy efficiency. Microwave and ultrasound-assisted organic synthesis are two prominent techniques that offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. This is because microwaves directly interact with polar molecules in the reaction mixture, leading to efficient energy transfer. In the synthesis of 2-arylpropanoic acids, microwave assistance has been shown to be highly effective for various reactions, including esterification and the construction of heterocyclic derivatives. The shorter reaction times and often higher yields contribute to a more energy-efficient and cost-effective process.

Ultrasonication-Assisted Synthesis

Ultrasonication, the application of ultrasound to a chemical reaction, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully employed in the synthesis of various biologically active compounds, including derivatives of ibuprofen, a structurally similar profen. The benefits of ultrasonication include enhanced reaction rates, improved yields, and the ability to conduct reactions at lower bulk temperatures, which can be advantageous for thermally sensitive compounds.

Table 2: Comparative Data for Conventional vs. Energy-Efficient Synthesis of 2-Arylpropanoic Acid Derivatives

Reaction TypeMethodReaction TimeYieldReference
Esterification of Aryl Acetic Acid Conventional Heating6-10 hours70-80%Illustrative
Microwave-Assisted5-15 minutes90-95%Illustrative
Synthesis of Ibuprofen Triazole Derivative Conventional Heating10-36 hoursModerate sphinxsai.com
Ultrasound-Assisted39-80 minutes65-80% sphinxsai.com

Note: This table presents data from studies on analogous compounds to demonstrate the efficiency of microwave and ultrasonication techniques.

By integrating solvent-free methodologies and energy-efficient activation techniques like microwave and ultrasonication, the synthesis of this compound can be made significantly more sustainable. These approaches not only align with the principles of green chemistry but also offer practical advantages in terms of efficiency, cost, and safety.

Sophisticated Chiral Resolution and Enantiomeric Separation Techniques for 2 4 Methylphenyl Propanoic Acid

Enzymatic Kinetic Resolution and Deracemization Strategies

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are among the most widely used enzymes for the resolution of carboxylic acids due to their high stability, broad substrate specificity, and high enantioselectivity. mdpi.com

Lipases, such as those from Candida antarctica (Lipase B, CALB) and Candida rugosa (CRL), are frequently employed for the kinetic resolution of 2-arylpropionic acid derivatives. nih.gov The resolution is typically achieved through enantioselective esterification of the racemic acid or enantioselective hydrolysis of its racemic ester. In enantioselective esterification, the enzyme selectively converts one enantiomer of the acid into an ester, leaving the other enantiomer unreacted. Conversely, in hydrolysis, the enzyme selectively hydrolyzes one enantiomer of a racemic ester back to the acid.

The mechanism for lipase-catalyzed esterification is known as the Ping-Pong Bi-Bi type mechanism. researchgate.netnih.gov This process involves the formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue in the enzyme's active site on the carboxylic acid. An alcohol then attacks the resulting acyl-enzyme complex to release the ester product and regenerate the free enzyme. researchgate.net Lipases generally exhibit a preference for the (R)-enantiomer in the esterification of 2-arylpropanoic acids, leading to the formation of (R)-esters and leaving behind the unreacted (S)-acid. mdpi.com

The choice of solvent, alcohol, and enzyme immobilization can significantly impact the efficiency and enantioselectivity of the resolution. Immobilized lipases are often preferred as they offer increased stability, easier separation from the reaction mixture, and potential for reuse. nih.gov

Table 1: Key Aspects of Lipase-Catalyzed Kinetic Resolution

ParameterDescriptionSignificance
Enzyme Source Lipases from various microorganisms, e.g., Candida antarctica (CALB), Burkholderia cepacia. mdpi.commdpi.comDetermines substrate specificity, enantioselectivity, and optimal reaction conditions.
Reaction Type Enantioselective esterification or hydrolysis. mdpi.comEsterification resolves the acid; hydrolysis resolves the ester.
Mechanism Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate. researchgate.netnih.govUnderstanding the mechanism allows for optimization of reaction parameters.
Enantiopreference Typically, lipases prefer the (R)-enantiomer of 2-arylpropanoic acids during esterification. mdpi.comAllows for the isolation of the therapeutically desired (S)-enantiomer as the unreacted acid.
Immobilization Enzyme is fixed onto a solid support.Improves enzyme stability, facilitates catalyst recovery, and enables continuous processing. nih.gov

While many natural enzymes exhibit good enantioselectivity, their performance can often be enhanced through protein engineering. Techniques such as site-directed mutagenesis allow for modifications to the enzyme's active site to improve catalytic activity and enantioselectivity for a specific substrate. nih.gov By altering amino acid residues in the substrate-binding pocket, it is possible to create enzyme variants with tailored properties. nih.gov

For example, research on the dynamic kinetic resolution of related compounds like 2-phenylpropanal (B145474) has shown that single point mutations can dramatically alter enzyme behavior. A D51A mutant of Candida tenuis xylose reductase (CtXR) demonstrated high catalytic activity and excellent enantioselectivity, which was a significant improvement over the wild-type enzyme. nih.gov This principle of enlarging or modifying the substrate-binding pocket can be applied to lipases used for resolving 2-(4-methylphenyl)propanoic acid to enhance their efficiency and selectivity. The specificity of a lipase (B570770) is highly dependent on the structure of its active site, and even minor changes in the substrate, such as the position of a substituent on the phenyl ring, can significantly affect enantiorecognition. nih.gov

Advanced Chromatographic Enantioseparation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.

Direct enantioseparation by chiral HPLC is a widely used and effective method. This technique relies on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. bgb-analytik.com The differing stability of these complexes leads to different retention times, allowing for their separation. bgb-analytik.com

A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based phases (e.g., α1-acid glycoprotein) being common choices for resolving acidic compounds like 2-(4-methylphenyl)propanoic acid. nih.govnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution. For 2-(4-methylphenyl)propanoic acid, successful enantioseparation has been reported with a peak resolution of 2.2 using HPLC. nih.govresearchgate.net

While analytical HPLC is used for quantification, preparative-scale chromatography is required to isolate larger quantities of pure enantiomers. Scaling up an analytical HPLC method can be challenging and costly due to the high consumption of solvents and expensive CSPs. Therefore, alternative preparative techniques are often explored.

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby reducing costs and preventing irreversible adsorption of the sample. researchgate.net It has been successfully applied to the preparative enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector in the aqueous stationary phase. nih.govresearchgate.net This method has demonstrated good recovery and high purity for the separated enantiomers. nih.gov

Table 2: Preparative Enantioseparation of 2-(4-Methylphenyl)propanoic Acid by Counter-Current Chromatography

ParameterValueReference
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) nih.gov
Enantioseparation Factor (α) 1.31 nih.govresearchgate.net
Recovery 80% - 83% nih.gov
Purity 97.0% - 98.0% nih.gov

Data obtained from the enantioseparation of 20 mg of racemic 2-(4-methylphenyl)propanoic acid. nih.gov

Emerging Resolution Methods

Beyond traditional enzymatic and chromatographic techniques, new methods for chiral resolution are continually being developed. One promising area is the use of non-enzymatic chemical catalysts for kinetic resolution.

A recently developed method for chiral 2-aryl-2-fluoropropanoic acids, which are structurally related to profens, utilizes a chiral acyl-transfer catalyst for enantioselective esterification. mdpi.com In this system, (+)-benzotetramisole was used as a chiral catalyst in combination with pivalic anhydride (B1165640) as a coupling agent and an achiral alcohol. This approach achieved good yields and high enantiomeric excesses, demonstrating the potential of small-molecule organocatalysts to perform resolutions that are typically the domain of enzymes. mdpi.com Such methods offer an alternative to biocatalysis and may provide advantages in terms of reaction conditions, catalyst stability, and scalability.

Mechanistic Insights and Kinetic Studies of 2r 2 4 Methylphenyl Propanoic Acid Transformations

Reaction Mechanism Elucidation Through Spectroscopic and Kinetic Probes

The elucidation of reaction mechanisms for the synthesis and transformation of 2-arylpropanoic acids relies heavily on a combination of spectroscopic and kinetic analysis. These probes allow researchers to monitor the reaction progress, identify transient intermediates, and understand the sequence of elementary steps.

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products. Methods such as UV-Vis spectrophotometry can be employed to track the formation of colored products or intermediates. For instance, in the analysis of ketoprofen (B1673614), a structurally similar compound, spectrophotometric methods have been developed based on its reaction with specific analytical reagents to form a colored ion associate, which can be quantified to determine reaction kinetics. The absorbance of such products is measured over time to follow the reaction course.

Kinetic studies provide quantitative data on reaction rates. By systematically varying the concentrations of reactants, catalysts, and other reaction conditions, researchers can determine the order of the reaction with respect to each component. A common approach involves an oxidative-coupling reaction where an electrophilic intermediate is generated, which then reacts with the profen molecule. The rate of formation of the resulting colored product is monitored to establish the kinetic profile of the reaction. These kinetic experiments are fundamental to proposing and validating a plausible reaction mechanism. For example, a simple kinetic method for ketoprofen involves its reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, leading to a colored product whose formation can be tracked over time.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental methods alone. For transformations of (2R)-2-(4-methylphenyl)propanoic acid and related profens, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, consequently, their reactivity. It is widely applied to map out potential energy surfaces for chemical reactions, locate transition states, and calculate activation energies, thereby providing a detailed picture of the reaction mechanism.

In the context of 2-arylpropanoic acids, DFT calculations have been instrumental in understanding the enantioselectivity of certain reactions, such as kinetic resolutions. For example, in the asymmetric esterification of racemic 2-arylpropanoic acids catalyzed by a chiral acyl-transfer catalyst, DFT has been used to model the transition states. These calculations can reveal why one enantiomer reacts faster than the other by comparing the activation energy barriers for the formation of the two diastereomeric transition states. The lower energy barrier corresponds to the faster-reacting enantiomer.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Enantioselective Esterification

Transition State Enantiomer Relative Free Energy (kcal/mol) Key Interacting Residue
TS-R (R)-enantiomer 22.5 Catalyst-A
TS-S (S)-enantiomer 20.1 Catalyst-A

This table presents hypothetical data illustrating how DFT calculations can quantify the energy difference between transition states for (R) and (S) enantiomers, explaining the basis for enantioselectivity.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that govern chemical reactions, particularly those catalyzed by enzymes. For the biotransformations of this compound, such as lipase-catalyzed kinetic resolution, MD simulations are crucial for understanding enzyme-substrate interactions.

MD simulations can model the process of the substrate entering the enzyme's active site, the conformational changes in both the enzyme and the substrate upon binding, and the environment of the active site that facilitates the reaction. Studies on lipases in organic solvents have used MD simulations to investigate how the solvent affects the enzyme's structure, stability, and catalytic performance. These simulations can reveal the role of specific amino acid residues in the active site that are responsible for substrate recognition and enantioselectivity. By analyzing the trajectories of the substrate within the active site, researchers can identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the transition state for one enantiomer over the other.

Table 2: Key Parameters from a Model MD Simulation of Lipase-Substrate Complex

System Substrate Enantiomer Average Distance (Å) (Substrate-Serine) Number of H-Bonds (Substrate-Active Site)
Lipase (B570770) + Substrate (R)-enantiomer 4.8 1
Lipase + Substrate (S)-enantiomer 3.2 3

This interactive table shows example data from an MD simulation, indicating that the (S)-enantiomer forms a more stable and reactive complex within the enzyme's active site, leading to its preferential transformation.

Kinetic Rate Law Derivations and Parameter Optimization in Synthesis and Biotransformations

The derivation of kinetic rate laws is essential for quantifying the speed of a reaction and understanding how it depends on the concentration of various species. For the synthesis and biotransformations of this compound, these laws are used to optimize reaction conditions for yield and selectivity.

In biocatalytic transformations, such as the lipase-catalyzed esterification for kinetic resolution, the reaction often follows Michaelis-Menten kinetics. The rate of the reaction (v) is described by the equation:

v = (Vmax * [S]) / (Km + [S])

Here, [S] is the substrate concentration, Vmax is the maximum reaction rate, and Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Km is also an inverse measure of the substrate's affinity for the enzyme.

Experimental data from kinetic studies are used to determine the parameters Vmax and Km. This is often done by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation, for example, using a Lineweaver-Burk plot. The turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme molecule per second, can be calculated from Vmax. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and specificity for a particular substrate. By determining these parameters for both enantiomers of a racemic substrate, the enantioselectivity (E) of the enzyme can be quantified. Optimization of the process involves adjusting conditions such as temperature, pH, solvent, and enzyme concentration to maximize both the reaction rate and the enantioselectivity.

Table 3: Example Kinetic Parameters for Lipase-Catalyzed Esterification of a Racemic Profen

Enantiomer Km (mM) Vmax (µmol/min·mg) kcat (s⁻¹) Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
(R)-enantiomer 25 1.5 10 400
(S)-enantiomer 10 12.0 80 8000

This table provides hypothetical kinetic data demonstrating the higher affinity and catalytic efficiency of a lipase towards the (S)-enantiomer, which forms the basis of the kinetic resolution process.

Derivatization and Chemical Reactivity of 2r 2 4 Methylphenyl Propanoic Acid

Synthesis of Chiral Esters and Amides

The carboxylic acid moiety of (2R)-2-(4-methylphenyl)propanoic acid is readily converted into esters and amides. These reactions are fundamental in organic synthesis, allowing for the protection of the carboxyl group, modification of the compound's physical and biological properties, or the introduction of new functional handles. A critical aspect of these derivatizations is the preservation of the stereochemical integrity at the chiral center.

Chiral Esters: Esterification is a common derivatization reaction. One notable strategy for obtaining enantiomerically pure esters involves the use of a chiral auxiliary. For instance, racemic carboxylic acids can be resolved by esterification with a chiral alcohol, such as L-(-)-menthol. nih.gov This reaction creates a mixture of diastereomeric esters, which, due to their different physical properties, can be separated using techniques like column chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure ester.

Another powerful technique is kinetic resolution, which relies on the differential rate of reaction of the two enantiomers of a racemic acid with a chiral reagent or catalyst. Asymmetric esterification can be achieved using a coupling agent like pivalic anhydride (B1165640) in the presence of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM). mdpi.com This method allows for the separation of a racemic mixture into an optically active carboxylic acid and the corresponding chiral ester, both with high enantiomeric excess. mdpi.com

Table 1: Methods for Chiral Ester Synthesis

Method Description Reagents/Catalysts Outcome
Diastereomeric Resolution Esterification with a chiral alcohol to form separable diastereomers. nih.gov Chiral alcohol (e.g., L-menthol), coupling agent (e.g., MNBA, DCC). nih.gov Separated diastereomeric esters, which can be hydrolyzed to the pure enantiomer.

| Kinetic Resolution | Enantioselective esterification of a racemic acid, where one enantiomer reacts faster than the other. mdpi.com | Achiral alcohol, coupling agent (e.g., Pivalic anhydride), chiral catalyst (e.g., (+)-BTM). mdpi.com | Optically active ester and unreacted, optically active carboxylic acid. mdpi.com |

Chiral Amides: The synthesis of amides from this compound requires the activation of the carboxylic acid, typically through conversion to a more reactive species. To prevent racemization at the α-carbon, especially in peptide synthesis, a variety of racemization-free coupling reagents have been developed. rsc.org Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize loss of stereochemical purity. rsc.orgnih.gov Other modern reagents such as phosphonium salts (e.g., BOP reagent) and uronium salts (e.g., HBTU) are also highly effective.

The formation of Mosher's amides, by reacting the chiral acid with (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or the corresponding acid and a coupling agent, is a common method for determining the enantiomeric purity and absolute configuration of chiral amines and alcohols, and can be adapted for acids as well. nih.gov

Table 2: Common Coupling Reagents for Racemization-Free Amide Synthesis

Reagent Class Examples Description
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) Widely used reagents that activate the carboxyl group to form an O-acylisourea intermediate. rsc.org
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP Highly efficient reagents that form activated esters, known for fast reaction times and high yields.
Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU Similar to phosphonium salts, these reagents are very effective for amide bond formation with low racemization.

| Other | T3P (Propylphosphonic Anhydride) | A versatile and green reagent that promotes amide bond formation with water as the only byproduct. rsc.org |

Functional Group Interconversions and Modifications on the Propanoic Acid Core

The propanoic acid core of this compound can undergo various functional group interconversions (FGIs), significantly expanding its utility as a synthetic intermediate. ub.edu These transformations allow the carboxylic acid to be converted into a range of other functional groups.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (2R)-2-(4-methylphenyl)propan-1-ol. This transformation typically requires strong reducing agents.

Lithium aluminum hydride (LiAlH₄) : A powerful, non-selective reducing agent that efficiently reduces carboxylic acids to primary alcohols. vanderbilt.eduimperial.ac.uk

Borane (BH₃) : A more selective reagent, often used as a complex with tetrahydrofuran (BH₃·THF), which reduces carboxylic acids in the presence of other functional groups like esters. imperial.ac.uk

Conversion to Aldehydes: Direct reduction of the carboxylic acid to an aldehyde is challenging. A common multi-step approach involves first converting the acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced under controlled conditions.

Activation : The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu

Partial Reduction : The resulting acid chloride can be reduced to an aldehyde using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or by catalytic hydrogenation under specific conditions (Rosenmund reduction). The reduction of esters to aldehydes can be achieved with Diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.eduimperial.ac.uk

Conversion to Amines: The carboxyl group can be transformed into an amino group via several methods, typically involving a one-carbon degradation.

Curtius Rearrangement : The carboxylic acid is converted to an acyl azide (via the acid chloride or by reaction with diphenylphosphoryl azide). Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to the primary amine, (R)-1-(4-methylphenyl)ethan-1-amine, with the loss of one carbon atom.

Hofmann Rearrangement : This reaction involves the conversion of a primary amide (synthesized as per section 5.1) to an amine with one less carbon atom, using reagents like bromine in a basic solution.

Reduction of Amides : The amide derivative can be reduced directly to an amine without the loss of a carbon atom using strong reducing agents like LiAlH₄, yielding (2R)-N-substituted-2-(4-methylphenyl)propan-1-amines. imperial.ac.uk

Table 3: Summary of Functional Group Interconversions

Starting Group Target Group Reagents Notes
Carboxylic Acid (-COOH) Primary Alcohol (-CH₂OH) LiAlH₄; or BH₃·THF A direct reduction of the carboxyl moiety. vanderbilt.eduimperial.ac.uk
Carboxylic Acid (-COOH) Aldehyde (-CHO) 1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃H A two-step process involving activation followed by partial reduction.
Carboxylic Acid (-COOH) Primary Amine (-NH₂) 1. SOCl₂ 2. NaN₃ 3. Heat (Δ), then H₂O Via Curtius Rearrangement (loses CO₂).
Amide (-CONH₂) Primary Amine (-NH₂) Br₂, NaOH, H₂O Via Hofmann Rearrangement (loses C=O).

Formation of Related Chiral Building Blocks and Analogues

This compound is itself a chiral building block, a term used for enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds, particularly in the pharmaceutical industry. Its derivatives, generated through the reactions described above, are also valuable chiral synthons.

The primary alcohol, (2R)-2-(4-methylphenyl)propan-1-ol, obtained from the reduction of the parent acid, is a key intermediate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activated alcohol can then undergo nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles (e.g., cyanides, azides, thiols) to introduce new functional groups while typically inverting the stereocenter, or retaining it depending on the reaction pathway, thus creating a diverse library of new chiral molecules. vanderbilt.edu

Furthermore, the parent acid and its derivatives can be used in the synthesis of more complex molecular architectures. For instance, chiral 2-arylpropanoic acids are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. mdpi.comchemicalbook.com They are also employed in the synthesis of pharmacologically active compounds like artificial glutamate analogs, where the stereochemistry of the acid is crucial for biological activity. nih.gov The synthesis of analogues may also involve modifications to the aromatic ring through electrophilic substitution reactions, or transformations of the p-methyl group.

Table 4: Generation of New Chiral Building Blocks

Parent Compound Derivative Subsequent Transformation Resulting Building Block
This compound (2R)-2-(4-methylphenyl)propan-1-ol Tosylation (TsCl, pyridine) (2R)-2-(4-methylphenyl)propyl tosylate
(2R)-2-(4-methylphenyl)propyl tosylate Nucleophilic Substitution (e.g., with NaCN) Sₙ2 reaction (2S)-3-(4-methylphenyl)butanenitrile
This compound (R)-1-(4-methylphenyl)ethan-1-amine N-alkylation, N-acylation Various chiral amines and amides

Advanced Analytical Characterization in the Context of Enantiopurity and Structural Integrity of 2r 2 4 Methylphenyl Propanoic Acid

High-Resolution Spectroscopic Techniques for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance, Chiroptical Spectroscopy)

High-resolution spectroscopic techniques are indispensable for elucidating the three-dimensional structure of chiral molecules. Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy are particularly powerful tools for the stereochemical assignment of (2R)-2-(4-methylphenyl)propanoic acid.

Chiral derivatizing agents or chiral solvating agents can be used in NMR to differentiate between enantiomers. These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.

Technique Application for this compound Typical Information Obtained
¹H NMRStructural confirmation and purity assessment.Chemical shifts, coupling constants, and integration of proton signals.
¹³C NMRConfirmation of the carbon skeleton and purity.Chemical shifts of carbon atoms.
2D NMR (e.g., COSY)Determination of proton-proton connectivities.Relative stereochemistry.
Chiral NMRDifferentiation of enantiomers.Separate signals for each enantiomer in the presence of a chiral auxiliary.
Circular Dichroism (CD)Determination of absolute configuration.Sign and magnitude of Cotton effects.

Mass Spectrometry-Based Characterization and Purity Assessment (e.g., LC/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is a powerful technique for the characterization and purity assessment of pharmaceutical compounds. It provides information on the molecular weight and structure of the analyte and can be used to detect and identify impurities.

For this compound, LC-MS analysis would typically involve electrospray ionization (ESI) in negative ion mode, which is suitable for acidic compounds. researchgate.netnih.gov The deprotonated molecular ion [M-H]⁻ would be observed, confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation of the parent ion. While a specific fragmentation pattern for this compound is not detailed in the available literature, carboxylic acids generally exhibit characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) or H₂O (18 Da). For a related compound, 2-methylpropanoic acid, the molecular ion peak [M]⁺ is observed, and fragmentation provides information about the structure. docbrown.info The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS also shows predictable patterns. researchgate.net LC-MS/MS can be used to develop a full profile of related compounds and potential impurities. rssl.com

For purity assessment, LC-MS can detect and quantify impurities at very low levels. The high sensitivity and selectivity of the technique make it ideal for identifying process-related impurities and degradation products.

Ionization Mode Parent Ion (m/z) Potential Characteristic Fragment Ions (m/z)
ESI Negative[M-H]⁻Loss of CO₂, loss of H₂O, fragments from the aromatic ring and alkyl chain.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. mit.eduthieme-connect.deresearchgate.neted.ac.uknih.gov This technique relies on the diffraction of X-rays by the atoms in a crystal, which provides a detailed electron density map of the molecule.

To determine the absolute configuration of this compound, a suitable single crystal of the enantiomerically pure compound is required. The analysis of the diffraction data, particularly the anomalous scattering effects, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. mit.edu For organic molecules containing only light atoms (C, H, O), the anomalous scattering effect can be weak, but modern instrumentation and techniques can often overcome this limitation. mit.eduthieme-connect.de

Parameter Description
Crystal SystemThe symmetry of the crystal lattice.
Space GroupThe set of symmetry operations of the crystal.
Unit Cell DimensionsThe lengths of the sides and the angles between them for the unit cell.
Flack ParameterA value used to confirm the absolute configuration from the crystallographic data. A value close to 0 indicates the correct absolute configuration. ed.ac.uk

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. nih.govnih.govheraldopenaccess.ussigmaaldrich.comsigmaaldrich.comresearchgate.net

Purity Determination is typically performed using reverse-phase HPLC with a UV detector. A C18 column is commonly used, and the mobile phase usually consists of a mixture of water (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov This method separates the main compound from any non-chiral impurities.

Enantiomeric Excess (e.e.) Determination requires a chiral separation method. Chiral HPLC is the most common approach. nih.govsigmaaldrich.comsigmaaldrich.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of profen enantiomers. The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usmasterorganicchemistry.com

For related profens, various chiral HPLC methods have been developed. For example, the direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid has been demonstrated on an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column. nih.gov

Chromatographic Mode Stationary Phase Mobile Phase Application
Reverse-Phase HPLCC18Acetonitrile/Water with acid modifierChemical Purity
Chiral HPLCPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/Isopropanol with acid modifierEnantiomeric Excess
Chiral HPLCProtein-based (e.g., α1-acid glycoprotein)Aqueous buffer with organic modifierEnantiomeric Excess nih.gov

Strategic Applications of 2r 2 4 Methylphenyl Propanoic Acid in Advanced Chemical Synthesis

As a Chiral Intermediate and Precursor in Pharmaceutical Synthesis

The primary and most well-documented application of (2R)-2-(4-methylphenyl)propanoic acid is in the pharmaceutical industry, where chirality is paramount to therapeutic efficacy. nih.gov The spatial arrangement of atoms in a drug molecule, dictated by its chiral centers, profoundly influences its interaction with biological targets like enzymes and receptors. ontosight.ai this compound serves as a high-value chiral building block, enabling the enantioselective synthesis of active pharmaceutical ingredients (APIs).

Its most notable role is as a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the "profen" class. google.com For example, it is a direct precursor in the manufacturing of Loxoprofen, a potent NSAID used for its analgesic and anti-inflammatory properties. chembk.com The synthesis of Loxoprofen utilizes the core structure of 2-(4-methylphenyl)propanoic acid, which is later modified to yield the final drug molecule. This underscores the compound's importance as a foundational element for constructing more complex therapeutic agents.

Furthermore, this compound is structurally related to other widely used profens. It is officially recognized as "Ibuprofen Impurity D" in pharmaceutical standards, highlighting its close chemical relationship to Ibuprofen. sigmaaldrich.comnih.gov While an impurity in one context, its structure represents a versatile template for the broader class of 2-arylpropanoic acid NSAIDs. The enantiomerically pure (R)-form is particularly significant, as modern pharmaceutical development increasingly focuses on single-enantiomer drugs to maximize therapeutic benefit. nih.govnih.gov

Table 1: Structural Comparison of this compound and Related Pharmaceutical Compounds
Compound NameChemical StructureMolecular FormulaRole/Class
This compoundthis compound structureC₁₀H₁₂O₂Chiral Precursor
LoxoprofenLoxoprofen structureC₁₅H₁₈O₃NSAID (Derived from Precursor)
IbuprofenIbuprofen structureC₁₃H₁₈O₂NSAID (Structural Analogue)

Role in Agrochemical and Specialty Chemical Synthesis

While its application in pharmaceuticals is well-established, the utility of 2-(4-methylphenyl)propanoic acid extends to other areas of the chemical industry, including agrochemicals and specialty chemicals. oakwoodchemical.com Propanoic acid derivatives are a known class of compounds investigated for bioactivity in agriculture. ontosight.ai

The structural motif of an aryloxy-propionic acid is found in several established herbicides. For instance, the related compound 2-(4-Methylphenoxy)propionic acid is a key ingredient in herbicides used for the control of broadleaf weeds. chemimpex.com This suggests that this compound could serve as a valuable intermediate for the development of new, potentially more selective or potent, agrochemical agents. Its chirality could be exploited to create herbicides that target specific enzymes in weeds while having minimal impact on crops or the surrounding ecosystem.

As a specialty chemical, this compound is valued for its specific purity and stereochemistry. indiafinechemicals.com Chemical suppliers offer this compound as a fine chemical intermediate for use in a variety of synthetic applications where a chiral building block is required. oakwoodchemical.com Its utility lies in its ability to introduce a specific chiral center into a target molecule, which is a critical step in the synthesis of many high-value chemical products beyond the pharmaceutical realm.

Development of Advanced Materials and Fine Chemicals

The unique properties of this compound, particularly its chirality and aromatic nature, make it a candidate for the development of advanced materials and other fine chemicals. chemicalbook.com In materials science, chiral molecules are increasingly being explored for applications in optics, electronics, and polymer science.

Derivatives of structurally similar compounds like 2-(4-tolyl)propanoic acid have been reported for use in the manufacture of dyes and plastics. ontosight.ai This indicates a potential pathway for this compound to be used as a monomer or a modifying agent in polymer synthesis. Incorporating a chiral unit like this into a polymer chain can induce helical structures or other complex three-dimensional arrangements, leading to materials with novel optical or mechanical properties.

As a fine chemical, its value is defined by its precise structure and high purity, enabling its use in complex, multi-step syntheses where consistency and predictability are essential. indiafinechemicals.comchemicalbook.com It serves as a versatile starting material for producing a range of other chemical substances, contributing to the broader field of organic synthesis. The development of new synthetic methodologies can further expand its applications, allowing for the creation of novel compounds for research and industrial purposes. nih.gov

Table 2: Potential and Established Applications
SectorSpecific ApplicationRationale / Key Feature
PharmaceuticalsPrecursor for Loxoprofen and other profensProvides the core chiral 2-arylpropanoic acid structure. chembk.com
AgrochemicalsIntermediate for novel herbicides (potential)Structural similarity to known herbicidal propionic acids. chemimpex.com
Specialty ChemicalsChiral synthetic building blockHigh-purity, single enantiomer for complex synthesis. indiafinechemicals.com
Advanced MaterialsMonomer for chiral polymers (potential)Chirality can impart unique optical/mechanical properties. ontosight.ai
Fine ChemicalsVersatile chemical intermediateUsed as a starting material for various organic syntheses. chemicalbook.com

Q & A

Q. What are the validated synthetic routes for (2R)-2-(4-methylphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

The synthesis typically employs Friedel-Crafts alkylation or stereoselective catalysis. For example, Friedel-Crafts reactions use 4-methylbenzene and propanoic acid derivatives with Lewis acids (e.g., AlCl₃) under anhydrous conditions . Enantiomeric purity is achieved via chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis using chiral ligands . Key factors include temperature control (40–60°C) and solvent selection (e.g., dichloromethane) to minimize racemization. Purity is confirmed by chiral HPLC with columns like Chiralpak IA/IB .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3 ppm) and confirm stereochemistry via NOE experiments .
  • X-ray Crystallography : Resolves absolute configuration, as reported in NIST data (IUPAC InChIKey: KDYOFXPLHVSIHS-UHFFFAOYSA-N) .
  • Polarimetry : Measures optical rotation ([α]ᴅ²⁵ = +15.2° in ethanol) to verify enantiomeric excess .

Q. What are the common impurities in this compound, and how are they quantified?

Pharmaceutical-grade impurities include:

Impurity NameCAS No.StructureDetection Method
(2RS)-2-(4-Ethylphenyl)propanoic acid3585-52-2Ethyl-substituted analogHPLC (C18 column, 220 nm)
1-(4-Methylphenyl)ethanone38861-78-8Ketone byproductGC-MS
Quantification follows EP/ICH guidelines using reference standards .

Advanced Research Questions

Q. How do metabolic pathways involving this compound intersect with aromatic amino acid fermentation in microbiomes?

The compound or its metabolites (e.g., 4-methylphenyl sulfate) may mirror pathways observed in structurally related molecules like 4-ethylphenyl sulfate. These metabolites are linked to gut microbiota-mediated aromatic amino acid fermentation, potentially crossing the blood-brain barrier and modulating neuroinflammatory responses in microglia . Advanced studies use LC-MS/MS to track isotopic labeling (e.g., ¹³C-tracing) in in vitro bacterial co-cultures or murine models .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP (experimental: 2.1) and polar surface area (PSA: 37.3 Ų) .
  • Docking Studies : Predict interactions with cyclooxygenase (COX) enzymes, leveraging homology models from ibuprofen analogs .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioavailability using datasets from PubChem .

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data for this compound?

Discrepancies may arise from:

  • Enantiomeric Impurity : Even 5% (2S)-isomer contamination can reduce COX-2 inhibition efficacy. Validate purity via chiral chromatography .
  • Assay Variability : Standardize in vitro models (e.g., LPS-stimulated RAW 264.7 macrophages) and cytokine profiling (IL-6, TNF-α) .
  • Species-Specific Metabolism : Compare rodent vs. human liver microsome data to identify metabolic stability differences .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

  • Preparative SFC : Supercritical fluid chromatography with chiral stationary phases (e.g., Chiralcel OD-H) achieves >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Use chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, followed by recrystallization .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₀H₁₂O₂NIST
Molecular Weight164.20 g/molNIST
Melting Point85–89°CExperimental
logP (Octanol-Water)2.1Calculated (PubChem)

Q. Table 2: Common Analytical Methods for Purity Assessment

TechniqueParametersApplication
Chiral HPLCColumn: Chiralpak IA; Mobile Phase: Hexane/IPA (90:10)Enantiomeric purity
GC-MSColumn: DB-5MS; Temp. Ramp: 50–300°CVolatile impurities
NMR (600 MHz)Solvent: CDCl₃; Referencing: TMSStructural confirmation

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